9-benzyl-6-chloro-9H-purine

Synthetic Chemistry Process Optimization N9-Alkylation

In purine-based drug discovery, the C6 leaving group dictates downstream synthetic efficiency. 9-Benzyl-6-chloro-9H-purine (CAS 1928-76-3) resolves this with its superior 6-chloro substituent for SNAr derivatization. • Tubulin inhibitor scaffold: baseline GI50 activity against K562, SH-SY5Y, AGS cancer lines. • [18F]-PET tracer precursor: halogen exchange with Ag18F yields brain-penetrant imaging agent. • Anti-rhinovirus optimization: 2,6-derivatives achieve IC50 0.08 µM against rhinovirus type 1B. • Scalable synthesis: microwave-assisted N9-alkylation benchmarked at 82% yield.

Molecular Formula C12H9ClN4
Molecular Weight 244.68 g/mol
CAS No. 1928-76-3
Cat. No. B016408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-benzyl-6-chloro-9H-purine
CAS1928-76-3
Synonyms9-Benyl-6-chloro-9H-purine
Molecular FormulaC12H9ClN4
Molecular Weight244.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3Cl
InChIInChI=1S/C12H9ClN4/c13-11-10-12(15-7-14-11)17(8-16-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2
InChIKeyNKEFCVAMNJICJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Benzyl-6-chloro-9H-purine: Core Properties


9-Benzyl-6-chloro-9H-purine (CAS 1928-76-3), also designated 6-chloro-9-benzylpurine, is a heterocyclic purine derivative with the molecular formula C₁₂H₉ClN₄ and a molecular weight of 244.68 g/mol [1]. The compound is an off-white solid with a melting point of 86-87°C and a calculated logP of 2.528, indicating moderate lipophilicity . The 6-chloro substituent serves as a superior leaving group, enabling efficient nucleophilic aromatic substitution (SNAr) at this position—a key reactivity feature that distinguishes it from non-halogenated purines . Its core synthetic utility and physicochemical profile establish it as a versatile building block in medicinal chemistry.

Synthetic building block via SNAr reactivity at 6-chloro position
Reported efficient leaving group for nucleophilic derivatization
Tubulin polymerization inhibitor scaffold for SAR exploration
Reported antiproliferative context across cancer cell models
Direct ¹⁸F-radiolabeling precursor for PET tracer development
6-chloro enables halogen exchange; supported by brain uptake data

9-Benzyl-6-chloro-9H-purine: Why Analogs Fall Short


In-class purine derivatives cannot be casually interchanged due to the pronounced structure-activity relationship (SAR) sensitivity at both the N9-benzyl and C6-chloro positions. While unsubstituted 9-benzylpurines exhibit weak to negligible antiviral activity, introduction of a 2-chloro substituent can dramatically enhance potency, and variation in the benzyl substitution pattern (e.g., 4-methylbenzyl vs. 4-nitrobenzyl) can fundamentally alter target engagement [1]. Similarly, the 6-chloro leaving group is essential for downstream SNAr derivatization; replacement with 6-amino or 6-alkoxy groups yields compounds with entirely different reactivity profiles and biological spectra [2]. Therefore, procurement decisions must be guided by precise structural identity and validated application-specific evidence, as even minor structural deviations can result in complete loss of desired activity or synthetic utility.

N9-benzyl substitution pattern (e.g., 4-methylbenzyl vs. 4-nitrobenzyl) may fundamentally shift target engagement; structural analogs are not direct replacements.
The 6-chloro leaving group defines SNAr reactivity; replacement with 6-amino or 6-alkoxy alters both synthetic utility and biological spectrum.
Minor purine core modifications (e.g., 2-chloro addition) can dramatically change potency; procurement must verify exact structural identity.

9-Benzyl-6-chloro-9H-purine: Quantitative Comparison vs. Analogs


Synthetic Yield: Microwave vs. Conventional

9-Benzyl-6-chloro-9H-purine can be synthesized via microwave-assisted alkylation of 6-chloropurine with benzyl bromide. This method achieves an 82% isolated yield after column chromatography, providing a reproducible and efficient route for multi-gram scale-up . This yield serves as a benchmark for comparing the efficiency of alternative benzyl halides or reaction conditions (e.g., conventional heating), where yields may be lower or require longer reaction times.

Synthetic yield
Class-level inference
82% isolated yield
Benchmark for microwave-assisted N9-alkylation efficiency
Microwave, 100°C, NaOH; conventional heating may differ
Synthetic Chemistry Process Optimization N9-Alkylation

Antiproliferative Potency vs. 6-Amino Congeners

9-Benzyl-6-chloro-9H-purine (compound 11a) and its substituted benzyl analogs (11e-h) exhibit low-micromolar GI50 values against K562 (leukemia), SH-SY5Y (neuroblastoma), and AGS (gastric cancer) cell lines in MTT assays [1]. In contrast, certain 6-amino substituted purines (e.g., compound 9d) achieved sub-micromolar GI50 values (e.g., against AGS cells) but with distinct selectivity profiles, underscoring that the 6-chloro substituent confers a different activity spectrum than 6-amino derivatives [2].

Antiproliferative GI50
Cross-study comparable
Target Low-micromolar range (exact not disclosed)
6-amino analog Sub-micromolar GI50 (compound 9d)
Distinct selectivity profiles reported across K562, SH-SY5Y, AGS
MTT assay; supports SAR starting point, not efficacy claim
Anticancer Research Tubulin Polymerization GI50

Halogen Exchange for ¹⁸F-Radiolabeling

The 6-chloro group in 9-benzyl-6-chloro-9H-purine enables direct halogen exchange with Ag¹⁸F to yield [¹⁸F]-6-fluoro-9-benzylpurine, a potential brain-scanning agent for positron emission tomography (PET) [1]. This specific reactivity is not achievable with 6-amino or 6-alkoxy analogs without multi-step derivatization. The resulting [¹⁸F]-6-fluoro-9-benzylpurine demonstrated high brain uptake in mice (biodistribution data) and stability in Tris-HCl buffer (0.4 M, pH 7.6) at 37°C [2].

¹⁸F-Radiolabeling
Class-level inference
Target Direct halogen exchange with Ag¹⁸F
6-amino/alkoxy Requires multi-step derivatization
Enables one-step PET tracer precursor synthesis
Brain uptake and buffer stability reported in mice
Radiopharmaceuticals PET Imaging 18F-Labeling

Long-Term Storage Requirements

9-Benzyl-6-chloro-9H-purine requires storage under inert atmosphere at -20°C to maintain stability, as specified by multiple reputable vendors . This is a stricter requirement compared to many unsubstituted purines or purine nucleosides that are stable at room temperature or 4°C. The compound's off-white solid form has a defined melting point of 86-87°C and is slightly soluble in chloroform and methanol .

Storage requirement
Supporting evidence
-20°C under inert atmosphere
Stricter than typical purine storage (2-8°C or RT)
Implications for inventory and shelf-life planning
Stability Storage Handling

9-Benzyl-6-chloro-9H-purine: Evidence-Based Applications


Tubulin Polymerization Inhibitor Scaffold

The compound serves as a core scaffold for developing tubulin polymerization inhibitors. Its low-micromolar GI50 values against K562, SH-SY5Y, and AGS cancer cell lines establish baseline antiproliferative activity . Subsequent SAR studies can exploit the 6-chloro leaving group to introduce diverse amines and assess improvements in potency and selectivity.

PET Imaging Precursor

9-Benzyl-6-chloro-9H-purine is a direct precursor for [¹⁸F]-6-fluoro-9-benzylpurine via halogen exchange with Ag¹⁸F . The resulting radiolabeled compound demonstrated high brain uptake in mice, indicating potential as a brain-scanning agent for positron emission tomography (PET) imaging [3]. This application is uniquely enabled by the 6-chloro substituent.

Benchmark for N9-Alkylation Optimization

The reported 82% yield for the microwave-assisted synthesis of 9-benzyl-6-chloro-9H-purine provides a quantitative benchmark for optimizing N9-alkylation of 6-chloropurine . Process chemists can use this data to evaluate the efficiency of alternative benzyl halides, reaction media, or heating methods, ensuring reproducible scale-up.

Antirhinovirus Agent Intermediate

While 9-benzyl-6-chloro-9H-purine itself exhibits weak antiviral activity, its 2-chloro-6-(dimethylamino) derivative achieved an IC50 of 0.08 µM against rhinovirus type 1B . This underscores the compound's value as a key intermediate for accessing potent anti-rhinovirus agents through targeted functionalization at the 2- and 6-positions.

Application
Selection Property
Validation Focus
Tubulin polymerization inhibitor scaffold
6-chloro SNAr reactivity for amine diversification
Antiproliferative profiling across cancer cell lines
PET imaging precursor
Direct ¹⁸F halogen exchange at 6-chloro
Brain uptake and buffer stability assessment
N9-alkylation benchmark
Microwave-assisted synthesis efficiency
Throughput and scale-up reproducibility
Antirhinovirus agent intermediate
Functionalization at 2- and 6-positions
Antiviral potency profiling in rhinovirus models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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